(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
Overview
Description
“(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid” is a chemical compound with the molecular formula C24H29NO5 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 411.49 . The molecular structure can be deduced from its molecular formula, C24H29NO5 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 411.49 . It should be stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Self-Assembled Structures for Material Science and Nanotechnology : Fmoc variants of the compound, including Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, show controlled morphological changes in their self-assembled structures under different concentration and temperature conditions. These changes include transitions from spheres to dumb-bell shapes and flower-like morphologies to rods. Such properties are valuable for designing novel architectures in material science and nanotechnology (Kshtriya, B. Koshti, Nidhi Gour, 2021).
Synthesis of Protected Amino Acids for Peptide Synthesis : The compound is used as a protecting group in the synthesis of asymmetrically protected 2,7-diaminosuberic acid and its derivatives. These protected amino acids are crucial for peptide synthesis, particularly in the context of solid-phase peptide synthesis (A. Mollica, F. Feliciani, A. Stefanucci, E. A. Fadeev, F. Pinnen, 2012).
Differentially Protected Azatryptophan Derivatives in Drug Discovery : The compound is involved in the synthesis of differentially protected azatryptophan derivatives, which play an important role in peptide-based drug discovery. These derivatives are synthesized via Negishi coupling and have selectively removable protecting groups, which is a significant advantage in drug development processes (R. Nimje, Devaiah Vytla, Prakasam Kuppusamy, Rajeswari Velayuthaperumal, Lokesh Babu Jarugu, China Anki Reddy, Nanjundaswamy Kanikahalli Chikkananjaiah, R. Rampulla, C. Cavallaro, Jianqing Li, A. Mathur, Anuradha Gupta, A. Roy, 2020).
Synthesis of Cyclodepsipeptides : The compound is also used in the preparation of complex cyclodepsipeptides, which are cyclic peptides with a broad range of biological activities and potential pharmaceutical applications. The synthesis process involves the preparation of protected amino acids and the assembly of the depsipeptidic skeleton using a solid-phase approach (Marta Pelay-Gimeno, F. Albericio, Judit Tulla-Puche, 2016).
Photophysics and Bioimaging Applications : A water-soluble fluorene derivative of the compound has been studied for its photophysical properties and bioimaging applications. This research demonstrates its potential in integrin imaging, making it attractive for biomedical applications (A. Morales, Gheorghe Luchita, Ciceron O. Yanez, M. Bondar, O. Przhonska, K. Belfield, 2010).
Safety And Hazards
The compound is labeled with the signal word "Warning" . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-JLTOFOAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449427 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | |
CAS RN |
170643-02-4 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU3YJ8UT7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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